molecular formula C16H17NO5S B1203037 Sulotroban CAS No. 72131-33-0

Sulotroban

Cat. No. B1203037
CAS RN: 72131-33-0
M. Wt: 335.4 g/mol
InChI Key: XTNWJMVJVSGKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulotroban is a synthetic compound that belongs to the family of thromboxane A2 (TXA2) receptor antagonists. It was first synthesized in the 1980s and has since been studied for its potential use in the treatment of various cardiovascular diseases. Sulotroban has been shown to have antiplatelet and anti-inflammatory effects, making it a promising candidate for the prevention of thrombotic events.

Mechanism Of Action

Sulotroban acts as a competitive antagonist of the thromboxane A2 receptor, which is responsible for platelet activation and aggregation. By blocking this receptor, sulotroban inhibits platelet activation and aggregation, thereby reducing the risk of thrombotic events.

Biochemical And Physiological Effects

Sulotroban has been shown to have several biochemical and physiological effects. It inhibits platelet aggregation by blocking the thromboxane A2 receptor, which reduces the risk of thrombotic events. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.

Advantages And Limitations For Lab Experiments

Sulotroban has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied for its effects on platelet aggregation and inflammation. However, its use in lab experiments is limited by its low solubility in water, which can make it difficult to administer.

Future Directions

There are several future directions for the study of sulotroban. One area of interest is the potential use of sulotroban in the treatment of cardiovascular diseases such as myocardial infarction and stroke. Another area of interest is the development of more soluble forms of sulotroban for use in lab experiments. Additionally, the effects of sulotroban on other cell types and physiological processes should be further explored.

Scientific Research Applications

Sulotroban has been extensively studied for its potential use in the treatment of cardiovascular diseases, particularly those related to thrombotic events. It has been shown to have antiplatelet and anti-inflammatory effects, which make it a promising candidate for the prevention of thrombotic events such as myocardial infarction and stroke.

properties

IUPAC Name

2-[4-[2-(benzenesulfonamido)ethyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c18-16(19)12-22-14-8-6-13(7-9-14)10-11-17-23(20,21)15-4-2-1-3-5-15/h1-9,17H,10-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNWJMVJVSGKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80222440
Record name Sulotroban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulotroban

CAS RN

72131-33-0
Record name Sulotroban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72131-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulotroban [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072131330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulotroban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULOTROBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74574CO5A6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulotroban
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Sulotroban
Reactant of Route 3
Reactant of Route 3
Sulotroban
Reactant of Route 4
Sulotroban
Reactant of Route 5
Sulotroban
Reactant of Route 6
Sulotroban

Citations

For This Compound
570
Citations
EF Smith III, AM Lefer - Cardiovascular Drug Reviews, 1988 - Wiley Online Library
… of sulotroban as a thromboxane receptor antagonist. … Sulotroban is a TxRA with a chemical structure distinct from prostanoic acid. This feature, therefore, distinguishes sulotroban …
Number of citations: 4 onlinelibrary.wiley.com
RJ Lonsdale, S Heptinstall, JC Westby… - Thrombosis and …, 1993 - thieme-connect.com
… dose of sulotroban used. … sulotroban in combination with streptokinase merits further study and may have a role in accelerating lysis. However, the combination of high dose sulotroban …
Number of citations: 12 www.thieme-connect.com
B Müller, M Schmidtke, W Witt - Eicosanoids, 1988 - europepmc.org
Increased adherence of leucocytes to the vessel wall is thought to be a key event in potentially deleterious leucocyte-vessel wall interactions in a variety of diseases associated with …
Number of citations: 38 europepmc.org
BD Nossaman, TJ McMahon, MS Ragheb… - European journal of …, 1992 - Elsevier
… Sulotroban was without effect on responses to endothelin (ET)-1, sarafotoxin (S) 6a or S6c and platelet-activating factor (PAF). Sulotroban did not … The present data show that sulotroban …
Number of citations: 13 www.sciencedirect.com
RJ Shebuski, JM Smith, BL Storer, JR Granett… - … of Pharmacology and …, 1988 - ASPET
The purpose of this investigation was to examine the potential beneficial effect of the selective endoperoxide/thromboxane A2 (TxA2) receptor antagonist, sulotroban (BM 13.177), on …
Number of citations: 66 jpet.aspetjournals.org
L Finci, B Höfling, B Ludwig, M Bulitta… - Zeitschrift fur …, 1989 - europepmc.org
Sulotroban, a sulphonamide derivative, causes an inhibition of platelet aggregation by blocking thromboxane A2 receptors. We tested the effects of Sulotroban (4 x 800 mg per day) on …
Number of citations: 33 europepmc.org
C Piper, C Staiger… - British journal of …, 1989 - Wiley Online Library
… an oral dose of 800 mg sulotroban (BM 13.177). The plasma and urine concentrations of sulotroban were measured by gas-… These may be associated with the action of sulotroban. …
Number of citations: 2 bpspubs.onlinelibrary.wiley.com
S Stürzebecher, W Witt - Prostaglandins, 1988 - Elsevier
… TXA 2 -receptor antagonist sulotroban (BM 2 … sulotroban synergistically inhibited U 46619, collagen, and the second wave of ADP-induced platelet aggregation. Iloprost and sulotroban …
Number of citations: 16 www.sciencedirect.com
GA Kopia, LJ Kopaciewicz, EH Ohlstein… - … of Pharmacology and …, 1989 - ASPET
We examined the ability of the prostaglandin endoperoxide/thromboxane A2 antagonist, sulotroban (BM 13.177; SK&F 95587) to enhance the thrombolytic efficacy of a minimally …
Number of citations: 26 jpet.aspetjournals.org
W Witt, S Stürzebecher, B Müller - Thrombosis research, 1988 - Elsevier
… by sulotroban. The use of high probably supramaximal receptor blocking doses of sulotroban in … that the cooperative action of sulotroban and iloprost observed in this species are rather …
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.